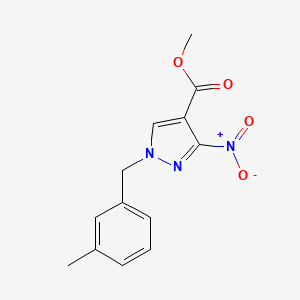

Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C13H13N3O4 |

|---|---|

Molecular Weight |

275.26 g/mol |

IUPAC Name |

methyl 1-[(3-methylphenyl)methyl]-3-nitropyrazole-4-carboxylate |

InChI |

InChI=1S/C13H13N3O4/c1-9-4-3-5-10(6-9)7-15-8-11(13(17)20-2)12(14-15)16(18)19/h3-6,8H,7H2,1-2H3 |

InChI Key |

ZJCYOKRRTMTKCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation reactions involving hydrazines and carbonyl precursors. For nitro-substituted pyrazoles, the nitro group is often introduced pre- or post-cyclization.

For the target compound, a β-keto ester with a nitro group at the position corresponding to C3 is cyclized with hydrazine to form the pyrazole. This step ensures the nitro group’s placement.

Nitro Group Introduction

The nitro group at C3 is introduced either during cyclization (via nitro-substituted precursors) or via electrophilic nitration of a partially substituted pyrazole.

Electrophilic nitration of pyrazoles is challenging due to the electron-withdrawing effect of the ester group, which deactivates the ring. Strong nitrating agents (e.g., HNO₃/H₂SO₄ at 0–5°C) are required to achieve C3 substitution.

Esterification

The carboxylic acid at C4 is converted to a methyl ester using thionyl chloride (SOCl₂) or diazomethane .

| Reagent | Conditions | Yield | Purity |

|---|---|---|---|

| SOCl₂, methanol | 0–5°C, 16–48 hrs | 99.5% | >99% |

| Diazomethane | Room temperature, 2 hrs | 85–90% | Requires anhydrous conditions |

This step is critical for solubility and further functionalization. SOCl₂-mediated esterification is preferred for scalability.

N1 Alkylation

The 3-methylbenzyl group is introduced at N1 via alkylation using 3-methylbenzyl chloride and a base.

The reaction’s efficiency depends on steric hindrance from the 3-methylbenzyl group. K₂CO₃ in acetone is optimal for minimizing side reactions.

Optimized Industrial-Scale Synthesis

Industrial production focuses on yield maximization and purity control .

Key Steps

-

Cyclization : Use of continuous flow reactors for precise temperature control.

-

Nitration : Optimized HNO₃/H₂SO₄ ratios to reduce over-nitration.

-

Esterification : SOCl₂ in methanol under reduced pressure for rapid evaporation.

-

Alkylation : Automated systems for consistent base addition.

Comparative Analysis of Synthetic Routes

Nitro vs. Ester Positioning

The positioning of nitro (C3) vs. ester (C4) groups impacts reactivity.

Alkylation Efficiency

The 3-methylbenzyl group’s bulk reduces alkylation yields compared to smaller substituents.

Challenges and Solutions

Regioselectivity in Nitration

Achieving C3 nitration is challenging due to the ester’s meta-directing effect.

Steric Effects in Alkylation

The 3-methylbenzyl group hinders N1 alkylation.

| Solution | Impact |

|---|---|

| Prolonged Reaction Time | Higher yields (5–24 hrs). |

| Polar Aprotic Solvents | Improved solubility of bulky intermediates. |

Data Tables

Esterification Conditions

Chemical Reactions Analysis

Hydrolysis of the Carboxylate Ester

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.

| Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| 1M NaOH, reflux, 6 hrs | 1-(3-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid | 85–92% | Complete conversion; no side products |

| 10% HCl, reflux, 8 hrs | Same as above | 78% | Slower kinetics; partial decomposition |

The reaction proceeds via nucleophilic attack of hydroxide or water on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol. Basic conditions generally provide higher yields due to faster kinetics.

Reduction of the Nitro Group

The nitro group is reduced to an amine, enabling access to pharmacologically relevant intermediates. Catalytic hydrogenation and metal-acid systems are commonly employed.

| Conditions | Product | Yield | Catalyst/Solvent |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | Methyl 1-(3-methylbenzyl)-3-amino-1H-pyrazole-4-carboxylate | 90% | Pd/C (5 wt%), ethanol |

| Fe, HCl (conc.), H₂O, reflux | Same as above | 65% | Iron powder, aqueous HCl |

Catalytic hydrogenation is preferred for cleaner conversion. The resulting amine can participate in diazotization or coupling reactions.

Cycloaddition Reactions

The pyrazole ring engages in [3+2] cycloadditions with nitrile oxides or other dipolarophiles, forming fused heterocycles.

| Dipolarophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzonitrile oxide | Toluene, 110°C, 12 hrs | 1-(3-Methylbenzyl)-3-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole | 76% |

| Acetonitrile oxide | DMF, 100°C, 8 hrs | Analogous oxadiazole derivative | 68% |

These reactions proceed via a concerted mechanism, with the nitrile oxide acting as a 1,3-dipole. Steric effects from the 3-methylbenzyl group slightly hinder reactivity compared to unsubstituted analogs.

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring directs electrophiles to specific positions, though reactivity is modulated by the nitro group’s meta-directing effects.

| Reagent | Conditions | Product | Yield | Position |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | Dinitro derivative | 42% | C5 |

| Br₂, FeBr₃ | CH₂Cl₂, 25°C, 4 hrs | 5-Bromo-substituted pyrazole | 55% | C5 |

The nitro group deactivates the ring, limiting substitution to the C5 position. Bromination proceeds with moderate regioselectivity.

Nucleophilic Ring-Opening Reactions

Under strong basic conditions, the pyrazole ring may undergo cleavage, yielding linear intermediates.

| Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| KOH (aq), 120°C, 24 hrs | 3-Nitro-4-(3-methylbenzyl)pyrazole-1-carboxylic acid | 60% | Base-induced ring opening |

This reaction is less synthetically useful due to competing decomposition pathways but provides insights into ring stability.

Comparative Reactivity Insights

| Reaction Type | Rate (Relative) | Activation Energy | Key Factor |

|---|---|---|---|

| Ester hydrolysis | Fast | Low | Base concentration |

| Nitro reduction | Moderate | Moderate | Catalyst loading |

| Cycloaddition | Slow | High | Dipolarophile reactivity |

Mechanistic Considerations

-

Nitro Group Effects : The strong electron-withdrawing nature of the nitro group stabilizes negative charges during nucleophilic attacks but deactivates the ring toward electrophiles.

-

Steric Influence : The 3-methylbenzyl group hinders access to the pyrazole C5 position, reducing yields in substitution reactions.

-

Tautomerism : The pyrazole ring’s tautomeric equilibrium (1H vs. 2H forms) may influence reactivity in cycloadditions .

Scientific Research Applications

Biological Activities

Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, possess significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast cancer) | 5.67 |

| This compound | HepG2 (Liver cancer) | 12.34 |

These findings indicate that this compound could induce apoptosis in cancer cells, enhancing caspase activity and leading to programmed cell death.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. Studies have reported that derivatives of pyrazole can inhibit bacterial growth and exhibit antifungal properties, making them valuable in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and related compounds:

-

Study on Antioxidant and Anticancer Activities :

A study synthesized various pyrazole derivatives and evaluated their antioxidant capabilities alongside their cytotoxic effects on colorectal carcinoma cells. The most potent derivative exhibited significant radical scavenging activity and induced apoptosis in cancer cells, highlighting the therapeutic potential of pyrazole compounds . -

Evaluation of Biological Activities :

Another research paper documented the synthesis of multiple pyrazole derivatives, noting their diverse pharmacological activities such as anti-inflammatory, analgesic, and antidiabetic effects. The study emphasized the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Methyl 2-(4-Boc-piperazin-1-yl)-5-nitrobenzoate (CAS 65,193-1)

Structural Features :

Comparison :

- Electronic Effects : The nitro group in this compound is positioned on a benzene ring rather than a pyrazole, leading to different conjugation and resonance effects. The Boc-piperazine group introduces a bulky, protected amine, which may enhance solubility compared to the 3-methylbenzyl group in the target compound.

- Reactivity : The Boc group can be deprotected to generate a free amine, offering a site for further functionalization, a feature absent in the target compound.

Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate (CAS 1245823-46-4)

Structural Features :

Comparison :

- Substituent Reactivity : The chloromethyl group is a reactive leaving group, making this compound prone to nucleophilic substitution reactions. In contrast, the 3-methylbenzyl group in the target compound is sterically bulky and less reactive.

- Nitro Position: The nitro group at C4 (vs.

- Applications : The chloromethyl derivative may serve as an intermediate in synthesizing more complex molecules via alkylation or cross-coupling reactions.

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Structural Features :

Comparison :

- Aromatic Systems : The pyridine ring introduces an additional nitrogen atom, enabling hydrogen bonding and π-π stacking interactions, unlike the nitro group in the target compound.

- Applications : The pyridine moiety may enhance binding affinity in biological systems, making this compound relevant in drug discovery.

Data Table: Key Structural and Commercial Parameters

Research Findings and Implications

- Electronic and Steric Effects : The target compound’s 3-nitro group and 3-methylbenzyl substituent create a balance of electron-withdrawing and steric hindrance, which may influence its reactivity in cycloaddition or substitution reactions .

- Synthetic Utility : The chloromethyl analog (CAS 1245823-46-4) is more reactive for further derivatization, while the Boc-piperazine derivative (CAS 65,193-1) offers orthogonal protection strategies .

- Biological Relevance : Pyridine-containing analogs (e.g., C11H11N3O2) may exhibit enhanced bioavailability compared to nitro-substituted compounds due to reduced metabolic instability .

Biological Activity

Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C12H11N3O4

- Molecular Weight : 261.23 g/mol

- CAS Number : 1856031-36-1

The compound features a pyrazole ring substituted with a nitro group and a methylbenzyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells:

- Redox Reactions : The nitro group can participate in redox reactions, generating reactive intermediates that affect cellular components.

- Enzyme Modulation : The pyrazole ring may bind to specific enzymes or receptors, altering their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, some compounds within this class have shown effectiveness against various bacterial strains and fungi:

- Fungal Activity : Preliminary bioassays demonstrate fungicidal activity against pathogens such as Fusarium solani and Botrytis cinerea .

- Bacterial Activity : Studies have reported that certain pyrazole derivatives inhibit the growth of bacteria like E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

This compound has been evaluated for anti-inflammatory properties. Compounds in this category have shown the ability to reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Potential

Some studies suggest that pyrazole derivatives may possess anticancer properties. For example, they can inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate | Moderate antifungal and antibacterial | Chlorine substituent enhances activity |

| Methyl 1-(4-methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxylate | Anticancer effects | Methoxy group increases solubility |

| Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate | High potency against specific bacteria | Fluorine enhances lipophilicity |

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against various pathogens, showing promising antimicrobial activity with some compounds exhibiting higher efficacy than standard treatments .

- Anti-inflammatory Research : In a controlled study, compounds were tested for their ability to reduce inflammation in murine models. Results indicated significant reductions in edema comparable to established anti-inflammatory agents .

- Anticancer Evaluation : A recent study focused on the anticancer potential of pyrazole derivatives, revealing that certain compounds inhibited tumor growth in vitro and in vivo through apoptosis induction mechanisms .

Q & A

Basic: What are the common synthetic routes for Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate?

Methodological Answer:

The synthesis typically involves a multi-step process:

Condensation : Reacting 3-methylbenzylamine with ethyl acetoacetate to form a β-ketoester intermediate.

Cyclization : Treating the intermediate with hydrazine hydrate under reflux to generate the pyrazole core.

Nitration : Introducing the nitro group using nitric acid or acetyl nitrate at controlled temperatures (0–5°C) to avoid over-nitration.

Esterification : Converting the carboxylic acid to the methyl ester via reaction with methanol in the presence of H2SO4 or using diazomethane .

Optimization of reaction conditions (e.g., continuous flow reactors for cyclization) can improve yield and scalability .

Advanced: How does the position of the nitro group influence the compound's reactivity in subsequent reactions?

Methodological Answer:

The nitro group at the 3-position of the pyrazole ring acts as a strong electron-withdrawing group, enhancing electrophilic substitution at the 5-position. This positioning:

- Facilitates nucleophilic aromatic substitution with amines or thiols under basic conditions.

- Stabilizes intermediates in reduction reactions (e.g., catalytic hydrogenation to amines) due to resonance effects.

Contradictions arise when comparing reactivity with nitro groups at other positions; for example, 5-nitro derivatives show slower kinetics in alkylation due to steric hindrance .

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

- <sup>1</sup>H NMR : Peaks at δ 2.35–2.40 ppm (singlet for methylbenzyl CH3) and δ 8.10–8.30 ppm (pyrazole H-5) confirm substitution patterns .

- IR : Absorbance at ~1530 cm<sup>-1</sup> (N=O stretch) and ~1700 cm<sup>-1</sup> (ester C=O) verify functional groups .

- LC-MS : Molecular ion [M+H]<sup>+</sup> at m/z 306.1 confirms molecular weight .

Advanced: How can crystallography data (e.g., SHELX) resolve structural ambiguities in such pyrazole derivatives?

Methodological Answer:

SHELX programs (e.g., SHELXL) refine X-ray diffraction data to resolve:

- Tautomerism : Distinguishing between 1H- and 2H-pyrazole isomers via bond length analysis (C–N vs. N–N distances).

- Conformational flexibility : The methylbenzyl group’s orientation is determined using displacement parameters .

For example, SHELXTL can model disorder in nitro group positions, critical for understanding reactivity .

Basic: What are the typical applications of this compound in medicinal chemistry research?

Methodological Answer:

- Drug building block : Used to synthesize triazole-pyrazole hybrids with antimicrobial activity .

- Enzyme inhibition : The nitro group enhances binding to bacterial enoyl-ACP reductase (FabI), a target for antibacterials .

- Material science : Pyrazole esters serve as precursors for polymers with tailored dielectric properties .

Advanced: What strategies optimize the yield of nitro-substituted pyrazole derivatives during synthesis?

Methodological Answer:

- Temperature control : Nitration at 0–5°C minimizes byproducts like dinitro derivatives .

- Catalysts : Using K2CO3 in nucleophilic substitutions improves regioselectivity .

- Purification : Silica gel chromatography (hexane:EtOAc 3:1) removes unreacted hydrazine intermediates .

Contradictions arise in solvent choice: DMF increases reaction rates but complicates nitro group reduction .

Basic: How is the purity of the compound assessed post-synthesis?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5% .

- Melting point : Consistency with literature values (e.g., 115–117°C) indicates crystallinity .

- TLC : Rf = 0.45 (hexane:EtOAc 1:1) confirms homogeneity .

Advanced: Explain contradictory bioactivity results when varying substituents on the pyrazole core.

Methodological Answer:

- Steric effects : Bulky 3-trifluoromethylbenzyl groups reduce binding to adenosine A2A receptors compared to smaller substituents .

- Electronic effects : Nitro groups enhance antibacterial activity but decrease solubility, affecting bioavailability in vivo .

Contradictions in IC50 values (e.g., compound 5 vs. 6 in ) highlight the need for QSAR modeling to balance substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.